Superior PI3Kδ Selectivity Over Other Class I Isoforms: Amdizalisib vs. Idelalisib, Duvelisib, and Copanlisib
Amdizalisib demonstrates >250-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ), significantly exceeding the selectivity profiles of idelalisib, duvelisib, and copanlisib [1]. In contrast, idelalisib exhibits only 19-fold selectivity over PI3Kγ (IC50: 2.5 nM vs. 89 nM) and duvelisib shows 11-fold selectivity over PI3Kγ (IC50: 2.5 nM vs. 27 nM) [2]. Copanlisib, a pan-PI3K inhibitor, has no meaningful selectivity, inhibiting PI3Kα and PI3Kδ with near-equivalent potency (IC50: 0.5 nM and 0.7 nM, respectively) [3].
| Evidence Dimension | PI3Kδ Selectivity Fold-Change vs. Other Class I Isoforms |
|---|---|
| Target Compound Data | >250-fold over PI3Kα, β, γ |
| Comparator Or Baseline | Idelalisib: 19-fold over PI3Kγ; Duvelisib: 11-fold over PI3Kγ; Copanlisib: <2-fold over PI3Kα/β/γ |
| Quantified Difference | >13-fold higher selectivity for amdizalisib compared to idelalisib's next-nearest isoform |
| Conditions | Biochemical kinase activity assays |
Why This Matters
Higher selectivity minimizes off-target inhibition of other PI3K isoforms, potentially reducing the risk of immune-mediated toxicities (e.g., colitis, hepatotoxicity) and metabolic side effects (e.g., hyperglycemia) associated with pan-PI3K and less selective inhibitors.
- [1] Hu J, Wang J, Dai X, et al. Abstract 5454: Amdizalisib (HMPL-689), a highly selective PI3Kδ inhibitor, exhibits potent anti-tumor activity in pre-clinical B-cell lymphoma models. Cancer Res. 2022;82(12_Suppl):5454. View Source
- [2] Graphical Abstract. Frontiers in Pharmacology. 2024. View Source
- [3] Mensah FA, et al. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. Onco Targets Ther. 2018;11:4817-4827. View Source
